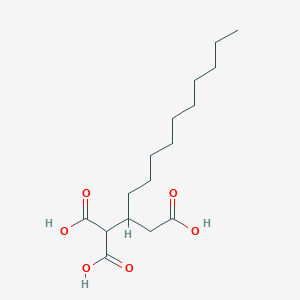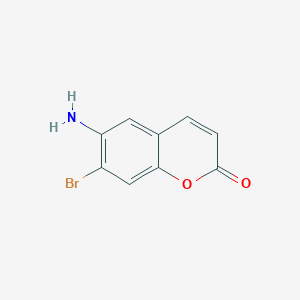
2-Decylpropane-1,1,3-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-癸基丙烷-1,1,3-三羧酸是一种有机化合物,分子式为C16H28O6。它是一种三羧酸,意味着它包含三个羧基官能团 (-COOH)。该化合物以其独特的结构而闻名,其中包括一个连接到具有三个羧酸基团的丙烷主链上的癸基链。
准备方法
合成路线和反应条件
2-癸基丙烷-1,1,3-三羧酸的合成可以通过几种方法实现。一种常见的方法是在碱性条件下用癸基卤化物烷基化丙烷-1,1,3-三羧酸。反应通常如下进行:
起始原料: 丙烷-1,1,3-三羧酸和癸基溴。
反应条件: 反应在强碱(如氢氧化钠或氢氧化钾)存在下,在有机溶剂(如二甲基亚砜 (DMSO))中进行。
步骤: 将癸基溴逐滴加入丙烷-1,1,3-三羧酸和碱在 DMSO 中的溶液中。将混合物在室温下搅拌数小时,直至反应完成。
纯化: 通过重结晶或柱色谱法纯化产物。
工业生产方法
2-癸基丙烷-1,1,3-三羧酸的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和收率。此外,工业方法可能采用更具成本效益的试剂和溶剂来降低生产成本。
化学反应分析
反应类型
2-癸基丙烷-1,1,3-三羧酸会发生各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的酮或醛。
还原: 还原反应可以将羧酸基团转化为醇。
取代: 羧酸基团可以参与亲核取代反应,形成酯或酰胺。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用诸如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 之类的还原剂。
取代: 诸如醇或胺在诸如硫酸 (H2SO4) 或二环己基碳二亚胺 (DCC) 之类的催化剂存在下,促进取代反应。
主要产物
氧化: 形成癸基酮或醛。
还原: 形成癸基醇。
取代: 形成癸基酯或酰胺。
科学研究应用
2-癸基丙烷-1,1,3-三羧酸在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为生物化学探针以研究酶活性的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于生产特种化学品和材料,例如增塑剂和表面活性剂。
作用机制
2-癸基丙烷-1,1,3-三羧酸的作用机制涉及它与特定分子靶标和途径的相互作用。例如,在生物系统中,该化合物可能通过与它们的活性位点结合来抑制某些酶,从而阻断它们的催化活性。癸基链和三羧酸基团在该化合物的结合亲和力和特异性中起着至关重要的作用。
相似化合物的比较
类似化合物
丙烷-1,2,3-三羧酸: 一种具有类似结构但没有癸基链的三羧酸。
柠檬酸: 另一种常见于自然界中的三羧酸。
独特性
2-癸基丙烷-1,1,3-三羧酸的独特性在于癸基链的存在,与其他三羧酸相比,癸基链赋予了独特的物理化学性质和生物活性。这种结构特征增强了其疏水性和与脂质膜和疏水蛋白口袋的潜在相互作用。
属性
CAS 编号 |
651313-02-9 |
|---|---|
分子式 |
C16H28O6 |
分子量 |
316.39 g/mol |
IUPAC 名称 |
2-decylpropane-1,1,3-tricarboxylic acid |
InChI |
InChI=1S/C16H28O6/c1-2-3-4-5-6-7-8-9-10-12(11-13(17)18)14(15(19)20)16(21)22/h12,14H,2-11H2,1H3,(H,17,18)(H,19,20)(H,21,22) |
InChI 键 |
FVMMDQTVOSRUKZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CC(=O)O)C(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione](/img/structure/B12611199.png)
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611205.png)

![2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12611216.png)

![N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12611222.png)
![5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12611223.png)

![2,2,2-Trifluoro-1-[4-(triphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611233.png)

![[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B12611245.png)
![5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12611254.png)

![3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12611262.png)
